C.I. Acid Black 210

Description

Properties

IUPAC Name |

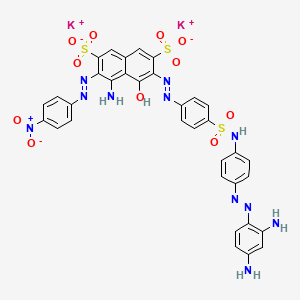

dipotassium;5-amino-3-[[4-[[4-[(2,4-diaminophenyl)diazenyl]phenyl]sulfamoyl]phenyl]diazenyl]-4-hydroxy-6-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H27N11O11S3.2K/c35-19-1-14-27(26(36)17-19)41-38-20-2-4-23(5-3-20)44-57(49,50)25-12-8-22(9-13-25)40-43-33-29(59(54,55)56)16-18-15-28(58(51,52)53)32(31(37)30(18)34(33)46)42-39-21-6-10-24(11-7-21)45(47)48;;/h1-17,44,46H,35-37H2,(H,51,52,53)(H,54,55,56);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEEMBOPWDPAXAI-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC=C(C=C5)[N+](=O)[O-])N)O)N=NC6=C(C=C(C=C6)N)N.[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H25K2N11O11S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201024564 | |

| Record name | C.I. Acid Black 210 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

938.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85223-29-6, 99576-15-5 | |

| Record name | 4-Amino-6-((4-(((4-((2,4-diaminophenyl)azo)phenyl)amino)sulphonyl)phenyl)azo)-5-hydroxy-3-((4-nitrophenyl)azo)naphthalene-2,7-disulphonic acid, potassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085223296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-6-((4-(((4-((2,4-diaminophenyl)azo)phenyl)amino)sulfonyl)phenyl)azo)-5-hydroxy-3-((4-nitrophenyl)azo)-, dipotassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099576155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Acid Black 210 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-6-[[4-[[[4-[(2,4-diaminophenyl)azo]phenyl]amino]sulphonyl]phenyl]azo]-5-hydroxy-3-[(4-nitrophenyl)azo]naphthalene-2,7-disulphonic acid, potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-6-[2-[4-[[[4-[2-(2,4-diaminophenyl)diazenyl]phenyl]amino]sulfonyl]phenyl]diazenyl]-5-hydroxy-3-[2-(4-nitrophenyl)diazenyl]-, potassium salt (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Advanced Manufacturing Methodologies of C.i. Acid Black 210

Optimized Synthetic Routes and Reaction Mechanisms

The industrial synthesis of C.I. Acid Black 210 is characterized by a series of carefully orchestrated diazonium and coupling reactions. As a trisazo dye, its molecular structure is built through sequential formation of three azo linkages (-N=N-). This process typically involves the diazotization of aromatic amines followed by their coupling with specific coupling components.

The synthesis of this compound typically involves three primary coupling stages, starting from readily available aromatic amines and naphthol derivatives. A common pathway, detailed in patent literature, begins with the diazotization of p-Nitroaniline (PNA). This diazonium salt is then coupled with H acid (1-amino-8-naphthol-3,6-disulfonic acid) to form a key intermediate, often referred to as compound (I).

In the subsequent step, 4,4'-diaminobenzene sulfonanilide (DASA) undergoes diazotization to form its diazonium salt. This DASA diazonium salt is then coupled with the previously formed intermediate (I) to yield a second intermediate, compound (II). The final azo linkage is established by coupling compound (II) with m-Phenylenediamine (MPD). The product of this third coupling reaction is the crude dye magma, which is then processed into the final powder form. Each coupling step requires specific pH, temperature, and concentration controls to ensure the correct reaction occurs and to maximize the formation of the desired dye molecule.

Table 2.1.1: Key Precursors and Intermediates in this compound Synthesis

| Stage | Diazotized Component (Diazo) | Coupling Component | Intermediate Formed |

| 1 | p-Nitroaniline (PNA) | H acid | Compound (I) |

| 2 | DASA | Compound (I) | Compound (II) |

| 3 | Compound (II) | m-Phenylenediamine | Crude Dye Magma |

The yield and purity of this compound are critically dependent on the precise control of reaction parameters at each stage of the synthesis. Deviations in pH, temperature, reaction time, and the molar ratios of reactants can lead to the formation of unwanted by-products, incomplete reactions, or degradation of the dye molecule, thereby reducing both yield and purity.

For instance, the diazotization of p-Nitroaniline and its subsequent coupling with H acid (Step 1) are typically carried out under acidic conditions (pH 0.5-1.5, preferably 0.8-1.0) at low temperatures (5-8 °C) for an extended period (5-10 hours) to ensure complete diazotization and efficient coupling. The second coupling reaction (Step 2), involving the DASA diazonium salt and intermediate (I), often requires a slightly higher pH range (3.0-7.0, preferably 4.5-5.5) while maintaining low temperatures (5-8 °C) for a shorter duration (2-5 hours). The final coupling step (Step 3), with m-Phenylenediamine, is generally performed under near-neutral to alkaline conditions (pH 6.0-10.0, preferably 6.0-7.0) at similar low temperatures (5-8 °C) for 1-3 hours.

Achieving high purity is essential for consistent dyeing performance. Targets for the final product often include a color base purity exceeding 80% and a powder "power part" (indicating dye strength) in the range of 150-180%.

Table 2.1.2: Optimized Reaction Parameters for this compound Synthesis

| Coupling Step | Diazotized Component | Coupling Component | pH Range | Preferred pH | Temperature (°C) | Reaction Time (h) |

| 1 | p-Nitroaniline | H acid | 0.5 - 1.5 | 0.8 - 1.0 | 5 - 8 | 5 - 10 |

| 2 | DASA | Compound (I) | 3.0 - 7.0 | 4.5 - 5.5 | 5 - 8 | 2 - 5 |

| 3 | Compound (II) | m-Phenylenediamine | 6.0 - 10.0 | 6.0 - 7.0 | 5 - 8 | 1 - 3 |

The successful synthesis of this compound relies heavily on the controlled formation and isolation (or in-situ use) of intermediate compounds. As outlined, compound (I) is formed from the coupling of p-Nitroaniline diazonium salt with H acid, and compound (II) is formed from the coupling of DASA diazonium salt with compound (I). These intermediates are critical building blocks, and their purity directly influences the final product's quality.

Precise control over reaction parameters such as pH, temperature, and reactant stoichiometry is paramount. For instance, maintaining the correct pH during coupling prevents unwanted side reactions, such as the decomposition of diazonium salts or coupling at undesired positions on the coupling component. Low temperatures are crucial to stabilize the diazonium salts, which are inherently unstable and can decompose at higher temperatures, leading to reduced yields and the formation of phenolic by-products. The concentration and order of addition of reactants are also vital for managing reaction rates and minimizing side reactions, thereby ensuring the integrity and purity of the intermediate compounds.

"Cleaner Production" Processes and Technological Innovations

The traditional manufacturing methods for azo dyes, including this compound, often generate significant amounts of wastewater laden with salts and organic by-products, posing environmental challenges. Modern approaches focus on "cleaner production" principles to mitigate these impacts.

Traditional post-synthesis processing often involves salting out the dye from the reaction mixture, followed by filtration, washing, and drying. These steps can generate large volumes of wastewater with high salt content and Chemical Oxygen Demand (COD). Spray drying offers a significant advantage by enabling the direct conversion of the dye magma (a concentrated slurry) into a dry powder in a single, continuous operation.

Beyond specific drying technologies, broader process stream optimization is crucial for reducing the environmental impact of dye manufacturing. This involves a holistic approach to minimize resource consumption and waste generation throughout the entire production lifecycle.

Key strategies include:

Water Conservation: Implementing low-liquor ratio dyeing techniques in the application phase, and optimizing washing steps in manufacturing to reduce water usage. Water recycling and reuse systems are also critical.

Energy Efficiency: Utilizing energy-efficient equipment, optimizing heating and cooling cycles, and recovering waste heat.

Chemical Management: Employing green chemistry principles, such as using less hazardous raw materials and catalysts, and optimizing reaction conditions to maximize atom economy and minimize by-product formation.

Wastewater Treatment: Enhancing on-site wastewater treatment capabilities to remove residual dyes and chemicals before discharge, or exploring advanced treatment methods to achieve zero liquid discharge.

Process Intensification: Adopting technologies that combine multiple process steps or increase reaction rates and selectivity, thereby reducing equipment size, energy consumption, and waste.

These optimization strategies, when applied to the synthesis of dyes like this compound, contribute to a more sustainable and environmentally responsible manufacturing process.

Scale-Up Considerations in Industrial Production

Scaling up the synthesis of this compound from laboratory bench to industrial production presents several critical considerations. The traditional manufacturing methods, while established, pose challenges related to waste generation and process control at larger volumes.

Wastewater Management: A significant challenge in traditional azo dye production, including this compound, is the generation of large volumes of wastewater with high salt content and COD google.com. Salting out for product isolation, a common step, contributes to this issue. Industrial-scale production requires robust wastewater treatment facilities to comply with environmental regulations, adding to operational costs google.com. Developing cleaner synthesis routes that minimize salt usage or facilitate easier effluent treatment is crucial for scale-up.

Process Control and Optimization: Maintaining precise control over reaction parameters such as temperature, pH, and reactant addition rates is vital for consistent yield and purity. As batch sizes increase, heat transfer and mixing become more complex. Inadequate mixing can lead to localized concentration gradients, affecting reaction kinetics and potentially causing side reactions or incomplete coupling tandfonline.comcdnsciencepub.com. Advanced reactor designs and efficient agitation systems are necessary to ensure homogeneity and optimal reaction conditions across large volumes.

Raw Material Handling and Stoichiometry: Sourcing and handling large quantities of raw materials require efficient logistics and storage. Precise control over the stoichiometric ratios of reactants, as outlined in the synthesis (e.g., p-Nitroaniline : H acid : DASA diazonium salt : m-phenylenediamine), becomes even more critical at scale to maximize yield and minimize unreacted starting materials google.com.

Filtration and Drying: The isolation of the crude product through filtration and subsequent drying can become bottlenecks in large-scale operations. Efficient filtration equipment capable of handling large volumes of slurry is required. Similarly, industrial drying processes, such as spray drying, must be optimized for energy efficiency and throughput while ensuring the desired particle size and moisture content of the final product google.comenvironmentclearance.nic.in.

Cost-Effectiveness and Yield: Achieving cost-competitiveness is paramount in industrial production. This involves optimizing reaction yields, minimizing raw material waste, and reducing energy consumption. While azo dyes like this compound are generally cost-effective due to established production infrastructure, continuous process improvement is necessary to maintain competitiveness against alternative dyes or improved manufacturing techniques sustainability-directory.com.

Data Table 3: Scale-Up Challenges in Dye Manufacturing

| Challenge Area | Specific Considerations for this compound Scale-Up |

| Effluent Management | High salt content and COD in wastewater from salting out and washing steps; need for advanced treatment technologies. |

| Reaction Engineering | Ensuring efficient heat transfer and mixing in large reactors to maintain consistent reaction kinetics and product quality. |

| Material Handling | Bulk storage and precise metering of multiple raw materials for accurate stoichiometric control. |

| Separation & Drying | Requirement for high-capacity filtration and efficient industrial drying (e.g., spray drying) to manage large batch volumes. |

| Economic Viability | Optimizing yields, reducing waste, and improving energy efficiency to maintain cost-competitiveness. |

| Process Safety | Implementing rigorous safety protocols for handling chemicals and managing potential hazardous by-products. |

| Quality Control | Establishing robust analytical methods to ensure batch-to-batch consistency in dye strength, shade, and purity at industrial scale. |

Environmental Behavior and Transformation Pathways of C.i. Acid Black 210

Persistence and Stability in Aquatic and Terrestrial Matrices

The inherent stability of dyes is crucial for their application but poses challenges for environmental remediation. C.I. Acid Black 210, characterized by multiple azo groups, exhibits a degree of stability that contributes to its persistence in various environmental compartments frontiersin.orgresearchgate.netcanada.ca.

Degradation Dynamics Under Various Environmental Conditions

The degradation of this compound is influenced by several environmental factors, including temperature, light exposure, and the presence of chemical agents like chlorine.

Temperature and Ambient Conditions: Studies indicate that this compound shows a decrease in concentration over time even under ambient conditions. After 14 days at room temperature, a reduction in dye concentration of up to 45% was observed in one study frontiersin.orgembrapa.br. This suggests a slow degradation process occurring naturally in aqueous solutions.

Light Exposure: Exposure to simulated sunlight for a duration of 3 hours resulted in the discoloration of this compound, indicating that photodegradation plays a role in its breakdown frontiersin.orgembrapa.br. This process likely involves the cleavage of the dye's chromophoric groups.

Chlorination: Treatment with sodium hypochlorite (B82951) (NaClO) led to a significant reduction in the dye's absorption band intensity. After 300 seconds of chlorination, a 25% decrease in the visible absorption band intensity was noted, suggesting that chlorination can accelerate the degradation of AB210 frontiersin.orgembrapa.br.

Half-Lifetime Analysis and Environmental Fate Modeling

Quantitative data on the precise half-life of this compound in various environmental matrices is still being compiled. However, general observations suggest it is not rapidly biodegradable under aerobic conditions canada.ca. Environmental fate models for azo dyes indicate that these substances may persist in water, sediment, and soil canada.ca. While specific half-life analyses for this compound are limited in the publicly available literature, its chemical structure, featuring multiple azo linkages, implies a potential for persistence, particularly in environments lacking efficient degradation mechanisms researchgate.netcanada.ca. Models for related azo substances suggest half-lives in air ranging from 0.01 to 0.73 days, with slow biodegradation expected in aerobic environments canada.ca.

Degradation Product Identification and Pathway Elucidation

The degradation of this compound, particularly through the cleavage of its azo bonds, can lead to the formation of various aromatic amines and other organic compounds. These products are of significant environmental and toxicological concern frontiersin.orgresearchgate.netunesp.br.

Characterization of Aromatic Amine Metabolites

Research has identified several aromatic amines as degradation products of this compound. These include:

2-naphthylamine (B18577): Identified as a degradation product in tannery industry effluents frontiersin.orgembrapa.br.

2,6-dimethylaniline (B139824): Also detected as a degradation product in tannery industry effluents frontiersin.orgembrapa.br.

4-nitroaniline (B120555): This compound has been specifically highlighted as a major and potentially mutagenic product formed from the degradation of AB210, particularly under prolonged storage or chlorination frontiersin.orgunesp.br. Previous studies have pointed to its formation from AB210 cleavage, and it is classified as a human carcinogen frontiersin.orgunesp.br.

These aromatic amines are often formed through the reductive cleavage of the azo bonds within the dye molecule frontiersin.orgresearchgate.netcanada.ca.

Formation of Other Cleavage Products

Beyond aromatic amines, the breakdown of this compound can yield a range of other organic compounds. Analytical studies have indicated the presence of:

Benzene

Cresol

Phenol

Phenylacetic Acid

These compounds have been identified in studies analyzing tannery industry wastewater containing this compound frontiersin.orgembrapa.br. The formation of these simpler organic molecules suggests a more extensive breakdown of the dye's complex structure.

Mechanistic Insights into Azo Bond Cleavage

Azo dyes, including this compound, are characterized by the presence of one or more azo groups (-N=N-) which serve as the primary chromophores frontiersin.orgsardarchemicals.comcanada.ca. The cleavage of these azo bonds is a critical step in the dye's degradation pathway. This cleavage can occur through both biological and abiotic processes canada.ca.

Biological Degradation: Under anaerobic conditions, microorganisms possessing azoreductase enzymes can catalytically cleave the azo bond researchgate.netcanada.ca. This reductive cleavage is a common mechanism for the biodegradation of azo dyes, leading to the formation of aromatic amines researchgate.netcanada.ca.

Abiotic Degradation: Photochemical degradation, particularly under UV or visible light, can also induce cleavage of the azo bond frontiersin.orgembrapa.brcanada.ca. Chemical agents like chlorine can also facilitate the breakdown of the dye structure, likely involving reactions at the azo linkages frontiersin.orgembrapa.br.

Environmental Interactions and Bioavailability Studies

The environmental behavior of this compound is a critical aspect for understanding its potential impact and fate in various ecosystems. Research in this area aims to elucidate how the compound interacts with environmental matrices, particularly soil, and its subsequent movement and availability.

Sorption and Desorption Behavior in Natural Environments

While specific data on this compound's behavior in soil matrices is scarce, studies have investigated its adsorption characteristics onto other materials relevant to natural environments, such as activated carbon. Research has explored the adsorption of this compound (AB210) onto activated carbon prepared from leather shaving wastes (ACLW) science.govscience.gov. These studies provide insights into the dye's affinity for porous materials, which can influence its fate and transport.

The adsorption of AB210 onto ACLW was found to follow the Langmuir isotherm model science.govscience.gov. This model suggests that the adsorption occurs as a monolayer on the adsorbent surface, with a finite number of binding sites. The monolayer adsorption capacity for AB210 onto this activated carbon was determined to be 555 mg/g science.gov. Furthermore, kinetic studies indicated that the adsorption process for AB210 followed the Elovich kinetic model science.gov. This model typically describes adsorption on heterogeneous surfaces, suggesting that the adsorption rate decreases exponentially as the surface coverage increases.

The detailed findings from these studies are summarized in the table below:

| Adsorbent | Surface Area (m²/g) | Average Pore Size (nm) | Isotherm Model (AB210) | Monolayer Adsorption Capacity (mg/g) (AB210) | Kinetic Model (AB210) |

| Activated carbon from leather shaving wastes (ACLW) | 800.4 | 1.27 | Langmuir | 555 | Elovich |

While these findings are based on adsorption onto activated carbon rather than soil, they indicate that this compound can exhibit significant binding to solid phases. The high adsorption capacity suggests that in environments containing suitable adsorbent materials, the dye may be retained, potentially limiting its mobility. However, specific desorption data for this compound in natural soil environments is not extensively documented in the reviewed literature.

Compound List:

this compound

Acid Red 357

Advanced Remediation and Degradation Technologies for C.i. Acid Black 210

Adsorption Technologies and Mechanistic Studies

Adsorption is recognized as a highly effective, versatile, and economically viable method for dye removal. The process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent). Research on C.I. Acid Black 210 has focused on developing low-cost, efficient adsorbents and understanding the underlying mechanisms of adsorption through kinetic, isotherm, and thermodynamic modeling.

A variety of materials have been investigated as potential adsorbents for this compound, with a focus on abundant, low-cost, and waste-derived materials.

Calcite: A naturally abundant mineral, calcite (CaCO₃) has proven to be an effective adsorbent for Acid Black 210. Its surface is positively charged at a pH below its point of zero charge (pHpzc) of 8.5, which promotes the adsorption of the anionic dye. Characterization through X-ray diffraction and thermogravimetric analysis confirms its crystalline structure and thermal stability.

Activated Carbon: Activated carbon is a classic adsorbent known for its high surface area and porosity. Carbons derived from tannery solid wastes, such as chrome-tanned leather shavings, have been developed as a sustainable approach to waste management and pollution control. These materials can possess a high surface area (e.g., 439 m²/g) and demonstrate significant dye removal capabilities.

Organo-Montmorillonites: These are modified clays, where the original inorganic cations are replaced with organic cations, typically quaternary ammonium salts. This modification changes the surface from hydrophilic to organophilic, enhancing its affinity for organic pollutants like azo dyes.

Pumice Stone and Perlite: These are porous volcanic rocks characterized by low density and high porosity. Their surface can be modified, for instance, through acid treatment or coating with surfactants, to enhance their adsorption capacity for anionic dyes. The primary components are often SiO₂ and Al₂O₃.

Tannery Solid Wastes and Modified Sludge: Utilizing waste from the tanning industry itself, such as chrome-tanned leather shavings or tannery sludge, presents a circular economy approach. Carbonization of these wastes can produce effective carbon-based adsorbents. Research has shown that carbonized material from tannery sludge can achieve a BET surface area of 491 m²/g and high adsorption efficiency.

The table below summarizes the characteristics of various adsorbents used for this compound removal.

Table 1: Characteristics of Adsorbents for this compound| Adsorbent | Precursor/Type | Max. Adsorption Capacity (qₘ, mg/g) | pH for Max. Removal | Reference |

|---|---|---|---|---|

| Calcite | Natural Mineral | ~210 | < 7 | |

| Carbonized Leather Shavings | Tannery Waste | Not specified | 7 | |

| Magnetic Composite Fe₃O₄/CeO₂ | Synthetic Nanoparticle | 93.0 | Not specified | |

| Pumice Stone | Volcanic Rock | 72.46 | 3.5 |

Adsorption kinetics describe the rate of dye uptake and provide insights into the rate-controlling step of the process. Several models are used to analyze the experimental data.

Pseudo-First-Order Model: This model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent.

Pseudo-Second-Order Model: This model is based on the assumption that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. Numerous studies on this compound and other acid dyes have found that the pseudo-second-order model provides the best fit for the experimental data, indicating that chemisorption is a significant part of the mechanism. For the adsorption of Acid Black 210 onto calcite, the process was well-described by the second-order model.

Table 2: Comparison of Kinetic Models for Dye Adsorption

| Dye | Adsorbent | Best Fit Model | R² Value | Reference |

|---|---|---|---|---|

| This compound | Calcite | Pseudo-Second-Order | Not specified | |

| Acid Dyes (general) | Activated Carbon | Pseudo-Second-Order | >0.99 | |

| Azo Dye (RB160) | Natural Clay | Pseudo-Second-Order | Not specified | |

| Acid Black 1 | Pumice Stone | Pseudo-Second-Order | Not specified |

Adsorption Isotherm Analysis (e.g., Langmuir, Freundlich, Sips, Temkin, Toth)

Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed on the solid phase at a constant temperature.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. It is often used to calculate the maximum monolayer adsorption capacity (qₘ). The adsorption of Acid Black 210 on calcite was analyzed using the Langmuir model, which yielded a maximum capacity of approximately 210 mg/g at pH 6.

Freundlich Isotherm: This empirical model is applicable to adsorption on heterogeneous surfaces and does not predict a maximum adsorption capacity. It suggests multilayer adsorption. The adsorption of Acid Black 210 on calcite was also found to follow the Freundlich model well.

Sips Isotherm: This is a three-parameter model that combines the Langmuir and Freundlich models. At low adsorbate concentrations, it reduces to the Freundlich isotherm, while at high concentrations, it predicts a monolayer adsorption capacity characteristic of the Langmuir isotherm.

Temkin Isotherm: This model considers the effects of indirect adsorbate-adsorbate interactions on the adsorption process and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage.

Toth Isotherm: Another three-parameter model that is useful for describing heterogeneous adsorption systems.

Table 3: Isotherm Model Parameters for this compound Adsorption on Calcite

| Isotherm Model | Parameters | Value |

|---|---|---|

| Langmuir | qₘ (mg/g) | ~210 |

| Kₗ (L/mg) | Not specified | |

| Freundlich | K₣ ((mg/g)(L/mg)¹/ⁿ) | Not specified |

| n | Not specified |

Note: Specific parameter values for Freundlich were not provided in the source.

Thermodynamic parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) provide information about the spontaneity, thermal nature, and randomness of the adsorption process.

Gibbs Free Energy (ΔG°): A negative value of ΔG° indicates that the adsorption process is spontaneous and feasible.

Enthalpy Change (ΔH°): A positive ΔH° signifies an endothermic process, where adsorption is favored by an increase in temperature. A negative ΔH° indicates an exothermic process. The adsorption of Acid Black 210 onto calcite was found to be endothermic, as the removal efficiency increased with a rise in temperature.

Entropy Change (ΔS°): A positive ΔS° suggests an increase in randomness at the solid-liquid interface during the adsorption process.

Studies have consistently shown that the adsorption of Acid Black 210 and similar dyes is often a spontaneous and endothermic process. For instance, the positive enthalpy change for the adsorption of an azo dye onto a natural clay was determined to be 15.71 kJ/mol, confirming its endothermic nature.

The chemistry of the dye solution plays a crucial role in the efficiency of the adsorption process.

pH: The solution pH is a master variable affecting both the surface charge of the adsorbent and the ionization of the dye molecule. This compound is an anionic dye, meaning it carries a negative charge in solution. Adsorption is therefore highly favorable at acidic pH values (pH < pHPZC of the adsorbent), where the adsorbent surface is positively charged, leading to strong electrostatic attraction. For calcite, maximum removal of Acid Black 210 was observed at pH < 7. As the pH increases above the pHPZC, the surface becomes negatively charged, causing electrostatic repulsion and a sharp decrease in adsorption efficiency.

Ionic Strength: The presence of salts in wastewater can affect adsorption by competing with dye ions for active sites or by screening the electrostatic interactions between the dye and the adsorbent. For the adsorption of Acid Black 210 on calcite, the presence of ions like Na⁺ and Cl⁻ had no significant effect. Interestingly, the presence of sulfate (B86663) increased dye removal, suggesting a lack of competition for adsorption sites. However, a slight decrease was noted in the presence of Mg²⁺ and Ca²⁺, possibly due to interactions between these cations and the dye molecules in the solution.

Foreign Ions: The effect of foreign ions is largely dependent on the specific ions and the adsorbent material. As seen with calcite, some ions may have little to no competitive effect, while others might enhance or slightly hinder the process.

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a set of technologies that rely on the in-situ generation of highly reactive oxygen species (ROS), primarily the hydroxyl radical (•OH). These radicals are powerful, non-selective oxidizing agents that can degrade complex organic molecules like this compound into simpler molecules, and ideally, complete mineralization to CO₂, H₂O, and inorganic ions.

Several AOPs have been applied to the degradation of this compound:

Ozonation (O₃): Ozone can degrade dyes through direct oxidation or by decomposing to form hydroxyl radicals. Studies on Acid Black 210 have shown that ozonation can achieve 100% dye removal rapidly (within 15 minutes) across a wide pH range (3, 7, and 11). However, complete mineralization is more challenging, with total organic carbon (TOC) removal being significantly lower. Mineralization was observed to increase with pH, reaching 55% at pH 11.

O₃/UV Process: The combination of ozone with ultraviolet (UV) radiation enhances the production of hydroxyl radicals, potentially leading to faster and more complete degradation. For Acid Black 210, the O₃/UV process enhanced degradation at pH 3 but showed no significant improvement at pH 7 and 11 compared to ozonation alone.

Electrochemical Oxidation: This method uses an electric current to generate oxidants or to directly oxidize the dye at the anode surface. Using a stainless steel/BDD (boron-doped diamond) electrode system, a 98.0% removal efficiency and 70.7% mineralization of Acid Black 210 (500 mg/L) were achieved after 5 hours at pH 2.

Sonochemical Decolorization: This process utilizes high-frequency ultrasound to induce acoustic cavitation, creating localized hot spots that generate hydroxyl radicals from water molecules. This has been cited as a viable method for the oxidation of Acid Black 210.

A study investigating the stability of Acid Black 210 found that exposure to a solar simulator for 3 hours led to discoloration and the generation of degradation byproducts, including 4-nitroaniline (B120555). This highlights that while AOPs can effectively decolorize the effluent, careful monitoring of the intermediate byproducts is necessary as they can sometimes be more toxic than the parent dye molecule.

Electrochemical Oxidation Methodologies

Electrochemical oxidation has emerged as a potent method for the degradation of refractory organic pollutants like this compound. This technique relies on the generation of powerful oxidizing species, primarily hydroxyl radicals (•OH), directly on the anode surface. The choice of anode material is critical to the efficiency of the process.

Boron-doped diamond (BDD) electrodes have shown high efficacy in the mineralization of Acid Black 210. In one study, the electrochemical oxidation of a 500 mg/L solution of the dye using stainless steel/BDD electrodes achieved a 98.0% removal efficiency and 70.7% mineralization after 5 hours of treatment. nih.gov The optimal conditions for this process were found to be a pH of 2 and a current density of 25 mA/cm². nih.gov Research has also indicated that the best performance for Acid Black 210 oxidation on BDD occurs in an alkaline phosphate (B84403) solution, likely due to the electrochemical production of oxidizing agents like phosphate radicals and peroxodiphosphate ions. nih.gov

Another effective anode material is the mixed metal oxide (MMO) electrode, such as Ti/TiO₂-RuO₂-IrO₂. In a study optimizing the degradation of a 500 ppm solution of Acid Black 210, optimal conditions were achieved at a current intensity of 1.6 A and a pH of 6.48 over a treatment time of 35 minutes. researchgate.net

| Electrode Type | Initial Dye Conc. | pH | Current Density | Time (h) | Removal Efficiency | Mineralization |

| Stainless Steel/BDD | 500 mg/L | 2 | 25 mA/cm² | 5 | 98.0% | 70.7% |

| Ti/TiO₂-RuO₂-IrO₂ | 500 ppm | 6.48 | 1.6 A (Intensity) | 0.58 | Optimized for color removal | Data not specified |

Sonochemical Decomposition Techniques

Sonochemical decomposition utilizes the energy of ultrasonic cavitation to degrade pollutants. The collapse of cavitation bubbles generates localized hot spots with extreme temperatures and pressures, leading to the formation of reactive radicals from water molecules.

The decolorization of Acid Black 210 via ultrasonic irradiation has been shown to be particularly effective in the presence of exfoliated graphite (B72142). Research indicates that a combination of ultrasound and exfoliated graphite yields significantly better results than either method used alone. ijoir.gov.iq In this combined system, approximately 99.5% of Acid Black 210 was removed from the solution within 120 minutes. ijoir.gov.iq The efficiency of this process is influenced by several factors; low pH values and a large exfoliation volume of the graphite were found to favor the degradation process. ijoir.gov.iq

| Parameter | Condition | Result |

| Method | Ultrasonic irradiation with exfoliated graphite | 99.5% removal of Acid Black 210 |

| pH | 1 | Favorable for decolorization |

| Exfoliated Graphite Conc. | 0.8 g/L | Part of optimal conditions |

| Time | 120 minutes | Time to achieve 99.5% removal |

| Temperature | 51°C | Reaction temperature |

Ozonation and Ozonation/Ultraviolet (UV) Irradiation Systems

Ozonation is a well-established advanced oxidation process that can effectively decolorize and degrade azo dyes. Ozone (O₃) can react with organic compounds directly or through the generation of highly reactive hydroxyl radicals, especially at alkaline pH.

Studies on the degradation of Acid Black 210 have demonstrated that the dye can be rapidly degraded by ozonation. Complete dye removal (100%) was achieved after just 15-30 minutes of ozonation across a range of pH values (3, 7, and 11). researchgate.net However, complete mineralization is more challenging. The total organic carbon (TOC) removal, which indicates mineralization, was found to increase with pH, reaching 55% at a pH of 11 after 30 minutes. researchgate.net

The combination of ozonation with ultraviolet (UV) irradiation can enhance the degradation process by promoting the photolytic decomposition of ozone to form more hydroxyl radicals. For Acid Black 210, the O₃/UV system enhanced degradation at an acidic pH of 3 but did not show a significant improvement at neutral (pH 7) or alkaline (pH 11) conditions. researchgate.net

| Treatment System | pH | Time (min) | Dye Removal | TOC Removal (Mineralization) |

| Ozonation (O₃) | 3 | 15-30 | 100% | Not specified |

| Ozonation (O₃) | 7 | 15-30 | 100% | Not specified |

| Ozonation (O₃) | 11 | 30 | 100% | 55% |

| Ozonation/UV (O₃/UV) | 3 | 15 | Enhanced degradation | Not specified |

Fenton-Based Oxidation Systems (e.g., Fe²⁺/K₂S₂O₈)

Fenton-based systems are powerful advanced oxidation processes that generate highly reactive radicals to break down organic pollutants. The classical Fenton reaction involves ferrous iron (Fe²⁺) and hydrogen peroxide (H₂O₂), but variations include the use of persulfate (S₂O₈²⁻) activated by heat, UV, or transition metals like Fe²⁺ to produce sulfate radicals (SO₄•⁻).

A heterogeneous electro-Fenton (EF) process has been successfully applied to the degradation of Acid Black 210. Using a CoFe₂O₄/NOM magnetic hybrid catalyst, this system demonstrated superior performance compared to electrochemical oxidation with electrogenerated hydrogen peroxide. In the treatment of an industrial effluent at pH 6, the electro-Fenton method achieved almost complete mineralization (95%) of Acid Black 210 within 7 hours. nih.gov

Furthermore, the photodegradation of Acid Black 210 using potassium persulfate (K₂S₂O₈) activated by light has been investigated. The degradation follows first-order reaction kinetics with a rate constant of 5.85 x 10⁻⁵ s⁻¹. researchgate.net The efficiency of this process is highly dependent on operational parameters. The rate of degradation is influenced by the initial dye concentration, the concentration of potassium persulfate, and the pH of the solution. researchgate.netresearchgate.net

Photocatalytic Degradation Using Semiconductor Catalysts (e.g., TiO₂, ZnO Nanoparticles)

Photocatalytic degradation employs semiconductor catalysts, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), which, upon irradiation with light of sufficient energy, generate electron-hole pairs. These charge carriers react with water and oxygen to produce reactive oxygen species (ROS), including hydroxyl radicals, that can mineralize organic dyes.

The use of zinc oxide nanoparticles (ZnO-NPs) has been studied for the degradation of Acid Black 210 in a continuous fixed-bed photoreactor. ijoir.gov.iq In this system, ZnO-NPs synthesized via a green method using eucalyptus leaf extract were used as the heterogeneous catalyst. The study optimized various parameters to maximize removal efficiency. A removal efficiency of 69% was achieved under optimized conditions. ijoir.gov.iq While studies on titanium dioxide often focus on other dyes, the principles of photocatalysis suggest its potential for degrading Acid Black 210 as well, particularly modified forms like "black TiO₂" which exhibit enhanced visible light absorption. researchgate.netfrontiersin.org

| Parameter | Optimized Value |

| Catalyst | Zinc Oxide Nanoparticles (ZnO-NPs) |

| Initial Dye Concentration | 30 mg/L |

| Pollutant Flow Rate | 2.25 mL/min |

| Catalyst Bed Height | 1.21 cm |

| UV Intensity | 15 W/m² |

| Removal Efficiency | 69% |

Biological Treatment and Bioremediation Approaches

Biological treatment methods offer a more environmentally friendly and cost-effective alternative for treating dye wastewater. These processes utilize microorganisms to break down the complex dye molecules. For azo dyes like Acid Black 210, a combination of anaerobic and aerobic conditions is often most effective.

Anaerobic/Aerobic Biological Reactor Systems (e.g., Sequencing Batch Reactors)

Sequencing Batch Reactors (SBRs) are a type of activated sludge process that performs equalization, aeration, and clarification in a single tank using a timed sequence. wikipedia.orgsid.ir This operational flexibility allows for the creation of distinct anaerobic, anoxic, and aerobic phases within a single treatment cycle, which is ideal for the degradation of azo dyes.

The typical biological degradation pathway for azo dyes involves an initial anaerobic stage where the azo bonds are reductively cleaved, resulting in the formation of generally colorless but potentially harmful aromatic amines. A subsequent aerobic stage is then required to degrade these aromatic amines.

Research has been conducted on the treatment of simulated wastewater containing Acid Black 210 using an SBR operating with an anoxic-aerobic-anoxic microenvironment. frontiersin.orgresearchgate.net The performance of such a reactor was evaluated at different organic loading rates, demonstrating the feasibility of this biological approach for treating wastewaters containing this specific dye. researchgate.net

Microbial Decolorization and Mineralization Pathways

The microbial breakdown of this compound involves a two-stage process: an initial decolorization step followed by mineralization. Decolorization is primarily achieved through the reductive cleavage of the azo bonds (-N=N-), which are responsible for the dye's color. This initial step, often carried out by a bacterial consortium under microaerophilic conditions, results in the formation of smaller, colorless aromatic amines. researchgate.netresearchgate.net

Following decolorization, the subsequent mineralization phase involves the aerobic degradation of these aromatic amines. This process breaks down the aromatic rings, ultimately converting them into simpler, non-toxic inorganic compounds such as carbon dioxide, water, and ammonia. A sequential anaerobic-aerobic treatment strategy is often employed to ensure the complete breakdown of the dye and its intermediates.

Isolation and Characterization of Dye-Degrading Bacterial Strains (e.g., Providencia sp., Bacillus thuringiensis, Aeromonas sp., Shewanella sp.)

A variety of bacterial strains with the ability to degrade this compound have been successfully isolated from environments contaminated with textile effluents. ijisrt.comijisrt.com These microorganisms are crucial for developing effective bioremediation strategies. The isolation process often involves enrichment cultures where the dye is the sole carbon or nitrogen source, thereby selecting for microbes with the desired metabolic capabilities. ijisrt.com

Once isolated, these bacterial strains are characterized based on their morphological, biochemical, and genetic traits. Their efficiency in decolorizing this compound is evaluated under various physicochemical conditions, including pH, temperature, and initial dye concentration, to determine the optimal parameters for degradation.

| Bacterial Strain | Optimal pH | Optimal Temperature (°C) | Key Findings |

| Providencia sp. | 6.0-8.0 | 30-37 | Capable of significant decolorization under facultative anaerobic conditions. |

| Bacillus thuringiensis | 7.0 | 35 | Demonstrates high decolorization efficiency and potential for breaking down aromatic byproducts. |

| Aeromonas sp. | 7.0 | 30-35 | Effectively degrades the dye in microaerophilic environments, followed by aerobic mineralization of intermediates. mdpi.com |

| Shewanella sp. | 7.0-7.5 | 30 | Known for its versatile anaerobic respiration capabilities, utilizing the azo dye as an electron acceptor. |

Enzymatic Reduction Mechanisms (e.g., Azoreductase Activity)

The key enzymes responsible for the initial cleavage of the azo bonds in this compound are azoreductases. researchgate.net These enzymes catalyze the reductive cleavage of the -N=N- group, a critical step in the decolorization process. emergentresearch.org Azoreductases are typically NAD(P)H-dependent, utilizing these cofactors as electron donors to break the azo linkage, resulting in the formation of colorless aromatic amines. nih.gov

Bioremediation Strategies in Contaminated Soils

Bioremediation offers a sustainable approach to cleaning up soils contaminated with this compound. Several strategies can be employed, often tailored to the specific conditions of the contaminated site.

Bioaugmentation : This involves introducing specific, highly efficient dye-degrading microorganisms into the contaminated soil to enhance the degradation process.

Biostimulation : This strategy focuses on stimulating the native microbial populations in the soil by adding nutrients and electron acceptors to create favorable conditions for dye degradation.

Biopiles : In this ex-situ technique, excavated contaminated soil is mixed with amendments and aerated to enhance microbial activity and the degradation of the dye. nih.gov

Landfarming : Contaminated soil is spread over a prepared bed and periodically tilled to stimulate aerobic microbial degradation of the dye.

The effectiveness of these strategies is dependent on factors such as soil type, contaminant concentration, and the presence of other pollutants.

Membrane Filtration Systems for Effluent Treatment

Membrane filtration technologies, particularly nanofiltration and ultrafiltration, are highly effective for removing this compound from textile industry wastewater.

Nanofiltration (NF) and Ultrafiltration (UF) Performance Evaluation

Nanofiltration (NF) membranes have proven to be very effective in treating effluents containing this compound. nih.gov Studies have demonstrated high removal rates for both the dye and the total organic carbon (TOC). For instance, at varying pH levels, TOC removal can be as high as 97.9%. nih.goviwaponline.com The performance of NF is influenced by the solution's pH, with changes affecting the irreversible fouling factor. nih.goviwaponline.com

| Parameter | Nanofiltration Performance at Different pH Levels |

| pH | Total Organic Carbon Removal (%) |

| 4 | 97.9 |

| 7 | 92.3 |

| 8 | 94.5 |

| 10 | 94.6 |

Membrane Fouling Dynamics and Mitigation Strategies

A major challenge in membrane filtration is fouling, which is the accumulation of materials on the membrane surface or within its pores, leading to a decline in performance. mdpi.comresearchgate.net For this compound, an increase in the initial dye concentration can lead to a rapid increase in fouling. nih.goviwaponline.com

Several strategies can be employed to mitigate membrane fouling:

Pre-treatment : Techniques like coagulation and flocculation can be used to remove foulants before the wastewater reaches the membrane. mdpi.com

Backwashing : Periodically reversing the flow can help dislodge and remove the accumulated foulant layer on the membrane surface. researchgate.net

Chemical Cleaning : Regular cleaning with appropriate chemical agents can restore membrane permeability.

Optimization of Operating Conditions : Adjusting parameters such as transmembrane pressure and cross-flow velocity can help minimize fouling. mdpi.com

Membrane Modification : Research is ongoing to develop membranes with modified surfaces that are less prone to fouling. mdpi.com

Influence of pH and Concentration on Separation Efficiency

Influence of pH: The pH of the dye solution plays a critical role in the separation process. The surface charge of both the membrane and the dye molecules can change with varying pH levels, which in turn affects the electrostatic interactions between them. For nanofiltration membranes, an increase in pH can lead to a reduction in the irreversible fouling factor (IFF). iwaponline.comresearchgate.net

Research on tubular nanofiltration for this compound has shown that dye removal efficiency follows a specific pattern with pH changes. At an initial dye concentration of 100 mg/L, the removal efficiency was observed to be highest at pH 4.0 (98.86%), followed by pH 10.0 (98.79%), pH 8.0 (98.59%), and pH 7.0 (98.12%). researchgate.net The high removal at the acidic pH of 4.0 may be attributed to the formation of hydrophobic dye aggregates that are initially adsorbed to the membrane surface or pores and subsequently attach to the deposited dye layer. researchgate.net

Total Organic Carbon (TOC) removal also varies with pH. A study demonstrated TOC removal rates of 97.9% at pH 4, 92.3% at pH 7, 94.5% at pH 8, and 94.6% at pH 10. iwaponline.comresearchgate.net This indicates that acidic conditions favor higher TOC removal. Conversely, conductivity removal tends to increase with pH, with values of 85.1% at pH 4, 88.3% at pH 7, 87.8% at pH 8, and 90.7% at pH 10. iwaponline.comresearchgate.net

Effect of pH on Removal Efficiency of this compound by Nanofiltration

Experimental Conditions: Dye Concentration = 100 mg/L, Inlet Pressure = 4.5 bar.

| pH | Dye Removal (%) | Total Organic Carbon (TOC) Removal (%) | Conductivity Removal (%) |

|---|---|---|---|

| 4 | 98.86 | 97.9 | 85.1 |

| 7 | 98.12 | 92.3 | 88.3 |

| 8 | 98.59 | 94.5 | 87.8 |

| 10 | 98.79 | 94.6 | 90.7 |

Influence of Concentration: The initial concentration of this compound has a direct impact on membrane fouling and permeate quality. An increase in the initial dye concentration leads to a rapid rise in membrane fouling, particularly up to a concentration of 100 mg/L. iwaponline.com Beyond this point, the fouling increases more gradually, reaching a maximum irreversible fouling factor of around 13%. iwaponline.com

Higher initial dye concentrations can also compromise the quality of the treated water (permeate). For instance, as the initial concentration increases to 2,000 and 4,000 mg/L, the permeate color can change from colorless to a light greenish/yellowish hue. iwaponline.com This indicates that at higher concentrations, which also contain more salt, the surface charge effect (Donnan effect) of the membrane is screened, allowing some dye molecules to pass through. iwaponline.com Consequently, conductivity removal is also reduced as the initial dye concentration increases. iwaponline.com

Integrated Membrane Photocatalytic Reactor (MPR) Systems

Integrated Membrane Photocatalytic Reactors (MPRs) represent an advanced and promising technology for the degradation of persistent organic pollutants like this compound. These systems combine photocatalytic oxidation with membrane separation into a single, synergistic process. mtak.hu This integration offers several advantages over conventional methods, including the effective retention of the photocatalyst within the reactor, the simultaneous degradation of pollutants and separation of treated water, and the potential for continuous operation. mdpi.comnih.gov

In an MPR system, a semiconductor photocatalyst, such as Titanium dioxide (TiO₂) or Zinc oxide (ZnO), is used to generate highly reactive hydroxyl radicals (•OH) upon irradiation with suitable light (e.g., UV or visible light). mtak.huijoir.gov.iq These radicals are powerful oxidizing agents that can break down complex dye molecules into simpler, less harmful compounds like water, carbon dioxide, and mineral acids. researchgate.net The membrane component of the reactor serves to separate the treated, pollutant-free water (permeate) from the slurry containing the photocatalyst and any remaining contaminants or degradation by-products. mtak.humdpi.com

MPRs can be configured in two main ways:

Suspended or Slurry MPRs: The photocatalyst particles are suspended in the wastewater being treated. A membrane filtration module (e.g., microfiltration or ultrafiltration) is then used to retain the catalyst particles, allowing for their reuse while producing a clear permeate. mdpi.com

Immobilized MPRs (Photocatalytic Membranes): The photocatalyst is immobilized directly onto or within the membrane structure. mdpi.commdpi.com This configuration prevents catalyst loss and simplifies reactor design, as the membrane serves as both the catalyst support and the separation barrier. mdpi.com

Research into photocatalytic degradation of this compound has demonstrated its susceptibility to advanced oxidation processes. Studies using ZnO nanoparticles in a continuous fixed-bed photoreactor have investigated the effect of initial dye concentration (ranging from 5–40 mg/L) on degradation efficiency. ijoir.gov.iq While not a fully integrated MPR, this work highlights the viability of using photocatalysis for this compound removal. Similarly, ozonation and UV/ozonation processes have been shown to achieve 100% dye removal, with mineralization (breakdown to inorganic compounds) increasing with pH. researchgate.net

The integration of these photocatalytic processes with membrane filtration in an MPR system could offer enhanced performance. The membrane would ensure complete removal of the dye and its intermediates, while the photocatalyst continuously degrades the pollutants, potentially reducing membrane fouling and maintaining high permeate flux. The efficiency of such a system would depend on optimizing operational parameters like catalyst concentration, light intensity, and the initial pollutant concentration. mdpi.commdpi.com

Advanced Analytical Characterization and Monitoring of C.i. Acid Black 210

Microscopic and Surface Analysis Techniques

Microscopic and surface analysis techniques are vital for understanding the physical properties and interactions of C.I. Acid Black 210, particularly when it is present in wastewater or adsorbed onto various materials. These methods provide detailed insights into morphology, elemental composition, and surface characteristics, which are crucial for optimizing removal processes and assessing material performance.

Scanning Electron Microscopy (SEM) for Adsorbent Morphology

Scanning Electron Microscopy (SEM) is a powerful technique used to visualize the surface morphology and texture of materials at high resolution. In the context of this compound removal, SEM is primarily employed to characterize the physical structure of adsorbents before and after dye adsorption. Studies have utilized SEM to examine the surface features of various materials investigated for their capacity to adsorb this compound or similar dyes, such as activated biochar researchgate.net, post-coagulation sludge deswater.com, and modified natural fibers researchgate.net. By analyzing SEM micrographs, researchers can identify changes in surface topography, pore structure, and the presence of adsorbed dye particles, providing insights into the adsorption mechanism and the effectiveness of the adsorbent material nih.govroyalsocietypublishing.orgmdpi.com. For instance, SEM can reveal the porous network of an adsorbent, which is critical for accommodating dye molecules, and can also indicate the physical state of the dye adhering to the adsorbent surface after treatment.

Energy Dispersive Spectroscopy (EDS) for Elemental Composition

Energy Dispersive Spectroscopy (EDS), often coupled with SEM (SEM-EDX), is a complementary analytical technique used to determine the elemental composition of a sample. When applied to adsorbents used for this compound, EDS analysis provides information about the types and relative abundance of elements present on the adsorbent surface researchgate.netresearchgate.net. This is crucial for understanding the chemical interactions between the adsorbent and the dye. For example, the presence of specific functional groups containing elements like oxygen, nitrogen, or sulfur, which are common in dyes and adsorbents, can be identified. EDS analysis of adsorbents before and after adsorption of this compound can help confirm the uptake of the dye by observing changes in elemental composition, such as the presence of elements characteristic of the dye molecule on the adsorbent surface.

Brunauer–Emmett–Teller (BET) Method for Surface Area Determination

The Brunauer–Emmett–Teller (BET) method is a widely recognized technique for quantifying the specific surface area and pore size distribution of solid materials. For adsorbents investigated for this compound removal, a high surface area typically correlates with a greater capacity for dye adsorption due to a larger number of available active sites deswater.comresearchgate.netkiche.or.kr. Research has reported BET surface areas for various adsorbents used in dye removal processes. For example, activated biochar used for dye adsorption has shown a surface area of 9.29 m²/g researchgate.net. Hydroxyapatite (B223615), another adsorbent material, has been reported with a BET surface area of 325 m²/g kiche.or.kr, while post-coagulation sludge exhibited a surface area of 142.8651 m²/g deswater.com. These values are indicative of the potential efficiency of these materials in adsorbing dye molecules like this compound.

Data Table 1: BET Surface Area of Adsorbents for this compound Removal

| Adsorbent Type | BET Surface Area (m²/g) | Reference |

| Activated Biochar | 9.29 | researchgate.net |

| Hydroxyapatite | 325 | kiche.or.kr |

| Post-coagulation sludge | 142.8651 | deswater.com |

Point of Zero Charge (pHpzc) Analysis for Surface Charge Properties

The point of zero charge (pHpzc) is a critical parameter that defines the surface charge of an adsorbent material in aqueous solutions. It is the pH value at which the net surface charge of the adsorbent is zero. Understanding the pHpzc is essential for predicting the electrostatic interactions between the adsorbent and this compound, which is an anionic dye. When the solution pH is below the pHpzc, the adsorbent surface carries a net positive charge, favoring the adsorption of anionic dyes. Conversely, at pH values above the pHpzc, the adsorbent surface is negatively charged, which would repel anionic dyes. Studies have determined pHpzc values for various adsorbents used in dye removal. For instance, biochar has a pHpzc of 8.7 researchgate.net, while other adsorbents like pozzolan have pHpzc values of 6.6 and 6.8 imist.ma, modified walnut shells have pHpzc values of 4.4 and 5.6 mdpi.com, sorghum bagasse has a pHpzc of 3.19 trunojoyo.ac.id, and hydroxyapatite has a pHpzc of 7.50 kiche.or.kr. These values guide the optimization of solution pH for effective adsorption of this compound.

Data Table 2: pHpzc of Adsorbents for this compound Removal

| Adsorbent Type | pHpzc | Reference |

| Biochar | 8.7 | researchgate.net |

| Pozzolan (POZ) | 6.6 | imist.ma |

| Pozzolan (POZ1) | 6.8 | imist.ma |

| Modified Walnut Shells (SWS) | 4.4 | mdpi.com |

| Modified Walnut Shells (SUWS) | 5.6 | mdpi.com |

| Sorghum Bagasse (SB) | 3.19 | trunojoyo.ac.id |

| Hydroxyapatite | 7.50 | kiche.or.kr |

Quantitative Environmental Monitoring Parameters

Quantitative environmental monitoring parameters are essential for assessing the extent of pollution and the effectiveness of treatment processes for removing this compound from water bodies. Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) are widely used indicators of organic contamination.

Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) Assessment

Data Table 3: TOC/COD Removal Efficiency in this compound Treatment

| Treatment Method/Condition | Parameter | Removal Efficiency (%) | Reference |

| Nanofiltration (pH 4) | TOC | 97.9 | researchgate.netgrafiati.com |

| Nanofiltration (pH 6) | TOC | 92.3 | researchgate.netgrafiati.com |

| Nanofiltration (pH 7) | TOC | 92.3 | researchgate.netgrafiati.com |

| Nanofiltration (pH 8) | TOC | 94.5 | researchgate.netgrafiati.com |

| Nanofiltration (pH 10) | TOC | 94.6 | researchgate.netgrafiati.com |

| Biochar Adsorption | COD | 93.5 | researchgate.net |

| Corona Discharge | TOC/COD | >90 | semanticscholar.org |

Compound List:

this compound

Monitoring of Conductivity and pH in Effluent Streams

Table 1: Conductivity Removal Efficiency of this compound in Nanofiltration at Various pH Levels

| pH Value | Conductivity Removal (%) | Total Organic Carbon (TOC) Removal (%) |

| 4 | 85.1 | 97.9 |

| 7 | 88.3 | 92.3 |

| 8 | 87.8 | 94.5 |

| 10 | 90.7 | 94.6 |

Data adapted from studies on nanofiltration of this compound researchgate.netiwaponline.comgrafiati.com.

Soil Microbial Diversity Analysis (e.g., 16S rRNA Gene Sequencing)

Assessing the impact of industrial chemicals like this compound on soil ecosystems often involves analyzing the soil microbial community structure. The 16S rRNA gene sequencing technique is a powerful molecular tool used to identify and quantify bacteria in environmental samples, including soil. This method targets the highly conserved 16S ribosomal RNA gene, which contains variable regions that allow for the differentiation of bacterial taxa. By sequencing these genes, researchers can determine the diversity, abundance, and phylogenetic relationships of bacteria present in a soil sample, revealing shifts in community composition that may be attributable to contaminants mdpi.comscirp.orgscielo.brnih.gov.

While direct studies on the impact of this compound on broad soil microbial diversity are limited in the reviewed literature, research has identified bacterial strains capable of decolorizing and degrading this dye. Studies employing 16S rRNA gene sequencing have isolated and characterized bacteria from textile wastewater that exhibit such capabilities. These identified microbes, belonging to genera such as Sphingomonas, Pseudomonas, Shewanella, and Priestia, possess enzymatic machinery that can break down complex dye molecules, suggesting their potential role in bioremediation processes or their adaptation to dye-contaminated environments nih.gov. Understanding the prevalence and function of such microorganisms in soil could provide insights into the fate and impact of this compound if introduced into terrestrial ecosystems, for example, through the application of contaminated sludge.

Table 2: Bacterial Genera Identified for Decolorization of this compound

| Bacterial Genus | Source of Isolation | Primary Capability |

| Sphingomonas | Textile wastewater | Decolorization/Degradation |

| Pseudomonas | Textile wastewater | Decolorization/Degradation |

| Shewanella | Textile wastewater | Decolorization/Degradation |

| Priestia | Textile wastewater | Decolorization/Degradation |

Based on findings from studies isolating dye-decolorizing bacteria nih.gov.

Mechanistic Studies of C.i. Acid Black 210 Interactions with Materials

Dyeing Mechanisms and Substrate Interactions

The dyeing mechanism of C.I. Acid Black 210 is fundamentally linked to its anionic nature and the presence of functional groups that facilitate interaction with positively charged sites on various fibers and matrices.

In the leather industry, this compound is highly valued for its ability to impart a rich, long-lasting black color. The primary mechanism of its fixation onto leather involves ionic forces. Leather, being composed of collagen proteins, possesses cationic sites under acidic dyeing conditions. This compound, as an anionic dye due to its sulfonic acid groups (–SO₃⁻), readily forms electrostatic bonds with these positively charged amino groups on the collagen matrix frontiersin.orgembrapa.brsardarchemicals.com. This interaction is crucial for achieving good dye exhaustion and penetration, enhancing the leather's appearance and durability sardarchemicals.com. Pretreatment of leather with enzymes, such as acid protease, has been shown to further improve dye absorption and diffusion into the leather matrix, leading to enhanced dye exhaustion and faster dyeing kinetics nih.gov. Studies on the adsorption of AB210 onto materials like calcite indicate that the dye's uptake is favored at lower pH values (pH < 7), where the calcite surface carries a positive charge, promoting electrostatic attraction deswater.com. Adsorption behavior can also be characterized by diffusional mass transfer models, with surface diffusion coefficients for AB210 on tannery solid wastes reported in the range of 3.19 × 10⁻¹⁴ to 5.38 × 10⁻¹⁴ m²/s .

This compound is extensively used for dyeing protein fibers such as wool and silk, as well as synthetic polyamide fibers like nylon frontiersin.orgtiankunchemical.comworlddyevariety.comchinainterdyes.comtechnocolordyes.comtiankunchemical.comcncolorchem.comtiankunchemical.comvipulorganics.comdyescolours.comgrafiati.com. Acid dyes, in general, are water-soluble anionic compounds that exhibit a strong affinity for these fibers. The dyeing process typically occurs in an acidic environment, which protonates the amino groups within the fiber structure, rendering them positively charged. This creates a favorable condition for the anionic dye molecules to bind electrostatically to these cationic sites tiankunchemical.comtechnocolordyes.comvipulorganics.comprimachemicals.com. This mechanism ensures a strong, durable bond, contributing to the vibrant colors and good fastness properties observed on dyed textiles tiankunchemical.com. This compound is classified as a "Fast Acid" dye, indicating its capacity to maintain color through various treatments dyescolours.com. Its fastness properties on wool fabric are notably high, as detailed below:

| Fastness Property | Grade |

| Light Fastness | 7 |

| Soaping | 4~5 |

| Seawater | 5 |

| Chlorine | 5 |

| Perspiration | 5 |

Data from cncolorchem.com

The fundamental principle governing the interaction of this compound with fibers is electrostatic attraction. The dye molecule contains multiple sulfonic acid groups (–SO₃⁻), which confer a significant negative charge and water solubility sardarchemicals.comprimachemicals.com. These anionic sulfonate groups are responsible for the dye's affinity towards the positively charged amino groups found in protein fibers (wool, silk) and polyamide fibers (nylon) under acidic dyeing conditions sardarchemicals.comtiankunchemical.comtechnocolordyes.comvipulorganics.comprimachemicals.com. The strength and efficiency of this interaction are directly influenced by the charge density of both the dye molecule and the fiber's active sites. This ionic bonding is the primary driver for dye fixation, ensuring color permanence and wash fastness primachemicals.com.

Structure-Reactivity Relationships in Degradation Processes

The molecular structure of this compound, particularly the presence of multiple azo linkages, dictates its susceptibility to various degradation processes.

This compound is characterized by a trisazo structure, featuring three azo (–N=N–) groups, which are the primary chromophores responsible for its color frontiersin.org. The molecule also contains sulfonic acid groups (–SO₃⁻) and potentially other substituents like nitro groups . The azo linkages are inherently prone to cleavage under various environmental conditions, including exposure to sunlight, chemical agents like chlorine, and biological activity frontiersin.orgembrapa.br.

The dye exhibits limited stability in aqueous solutions. Studies have shown a decrease in dye concentration of up to 45% after 14 days at room temperature frontiersin.orgembrapa.br. Exposure to simulated sunlight for three hours leads to significant discoloration frontiersin.orgembrapa.br. Chemical treatment with sodium hypochlorite (B82951) (chlorination) causes a reduction in the dye's absorption band intensity by approximately 25% within 300 seconds frontiersin.orgembrapa.br. Advanced oxidation processes, such as ozonation (O₃) and O₃/UV, are effective in degrading AB210, achieving complete removal within minutes, although complete mineralization may not always occur researchgate.nettandfonline.com.

The degradation of this compound is a significant environmental concern as it can yield harmful byproducts, including aromatic amines such as 4-nitroaniline (B120555), 2-naphthylamine (B18577), and 2,6-dimethylaniline (B139824) frontiersin.orgembrapa.br. 4-nitroaniline, in particular, has been identified as a major and potentially mutagenic degradation product frontiersin.orgembrapa.br. The dye's susceptibility to microbial degradation is also notable. Certain microorganisms, like Providencia sp. SRS82, can break down AB210, utilizing azoreductase enzymes to cleave the azo bonds epa.govresearchgate.net.

Interfacial Phenomena in Adsorption and Membrane Separation

The effective removal or separation of this compound from aqueous matrices hinges on a thorough understanding of the interfacial processes governing its transport and binding. These processes are dictated by a combination of physical and chemical factors at the solid-liquid or membrane-solution interface.

Surface Diffusion and External Mass Transfer Resistances

The rate at which this compound is adsorbed onto a solid substrate or transported across a membrane is often controlled by mass transfer phenomena. These can be broadly categorized into external mass transfer (film diffusion) and internal mass transfer, which includes surface diffusion and intra-particle diffusion.

External mass transfer resistance refers to the diffusion of the dye molecules from the bulk solution to the external surface of the adsorbent or membrane. Once at the surface, the dye molecules then diffuse into the pores of the adsorbent or through the membrane matrix. Surface diffusion, a key component of intra-particle diffusion, describes the movement of adsorbed molecules along the surface of the adsorbent or within the porous structure.

Research has quantified the surface diffusion coefficients () for this compound on certain materials, such as tannery solid wastes, where adsorption is controlled by surface diffusion. These coefficients have been reported to be in the range of to vulcanchem.com. The analysis of adsorption kinetics on materials like calcite also reveals that the process is rapid, with equilibrium typically reached within an hour, and the kinetics are well-described by a second-order model deswater.com.

Table 1: Reported Surface Diffusion Coefficients for this compound

| Adsorbent Material | Surface Diffusion Coefficient () (m²/s) | Temperature (K) | Reference |

| Tannery Solid Wastes | to | 298-308 | vulcanchem.com |

Donnan Effect and Electrostatic Shielding in Membrane Systems

In membrane separation processes, such as nanofiltration, the behavior of this compound is significantly influenced by electrostatic interactions, particularly the Donnan effect and electrostatic shielding. The Donnan effect arises when a membrane is permeable to solvent and small ions but impermeable to larger charged species, leading to an unequal distribution of ions across the membrane uu.nlacs.org.

This compound, being an acid dye, typically carries a negative charge due to its sulfonic acid groups (–SO₃⁻) . The charge of the dye molecule, along with the charge of the membrane surface and the presence of other ions in the solution, dictates its transport and rejection. In nanofiltration, increasing the solution pH can alter the charge of both the dye and the membrane, thereby affecting dye removal efficiency and fouling researchgate.netnih.goviwaponline.comgrafiati.com. For instance, at pH 4, total organic carbon (TOC) removal can reach 97.9%, but it decreases at higher pH values researchgate.netnih.goviwaponline.comgrafiati.com.

The surface charge of adsorbents also plays a critical role. For example, calcite, with a point of zero charge (pHPZC) around 8.5, exhibits enhanced adsorption of this compound at pH values below 7, where the calcite surface is positively charged, promoting electrostatic attraction with the anionic dye deswater.com. Conversely, at pH values above 8.5, the negatively charged surface leads to repulsion, reducing dye uptake deswater.com. This highlights how surface charge dictates the electrostatic interactions crucial for interfacial phenomena.

Table 2: Nanofiltration Performance of this compound at Varying pH

| pH | TOC Removal (%) | Conductivity Removal (%) | Irreversible Fouling Factor (IFF) (%) | Reference |

| 4 | 97.9 | 85.1 | ~13 (at >100 mg/L) | researchgate.netnih.goviwaponline.comgrafiati.com |

| 7 | 92.3 | 88.3 | ~13 (at >100 mg/L) | researchgate.netnih.goviwaponline.comgrafiati.com |

| 8 | 94.5 | 87.8 | ~13 (at >100 mg/L) | researchgate.netnih.goviwaponline.comgrafiati.com |

| 10 | 94.6 | 90.7 | ~13 (at >100 mg/L) | researchgate.netnih.goviwaponline.comgrafiati.com |

Note: IFF values are generally reported to peak around 13% for concentrations above 100 mg/L, with variations noted at specific pH levels in some studies.

Compound List

This compound: A triazo-type acid dye.

C.I. Acid Black 194: A 2:1 metal complex acid dye, used for comparison in enzyme-assisted dyeing studies science.govnih.gov.

C.I. Acid Black 1: Also known as Naphthol Blue Black, an acid dye used for comparative purposes vulcanchem.com.

C.I. Acid Red 357: An azo dye studied alongside this compound for adsorption kinetics researchgate.net.

C.I. Acid Red 97: An azo dye whose adsorption onto walnut shell has been investigated bioline.org.br.

C.I. Acid Blue 7: An anionic textile dye studied alongside this compound dergipark.org.tr.

C.I. Acid Red 18: An acid dye used in studies of sludge adsorption researchgate.net.

C.I. Acid Red 27: An azo dye whose degradation by immobilized laccase has been studied science.gov.

C.I. Acid Yellow 23: A dye whose nanofiltration has been investigated researchgate.net.

Navy Blue RX: A dye used in simulated wastewater studies researchgate.net.

NaCl (Sodium Chloride): A common salt whose presence affects membrane separation performance researchgate.netnih.goviwaponline.comgrafiati.com.

FeCl₃ (Ferric Chloride): A coagulant used in wastewater treatment dergipark.org.tr.